Cas no 6072-02-2 (methyl (2S)-6-amino-2-acetamidohexanoate)

Methyl (2S)-6-amino-2-acetamidohexanoate is a chiral ester derivative of lysine, featuring both an amino and an acetamido functional group. Its stereospecific (2S) configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and peptide research. The methyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions. This compound serves as a versatile intermediate in pharmaceutical and biochemical applications, particularly in the synthesis of modified peptides or enzyme inhibitors. Its dual functionalization allows selective modifications at either the amino or acetamido group, offering flexibility in derivatization. The product is typically characterized by HPLC or NMR to confirm purity and structural integrity.
methyl (2S)-6-amino-2-acetamidohexanoate structure
6072-02-2 structure
Product Name:methyl (2S)-6-amino-2-acetamidohexanoate
CAS No:6072-02-2
MF:C9H18N2O3
MW:202.250822544098
CID:508582
PubChem ID:2724394
Update Time:2025-11-02

methyl (2S)-6-amino-2-acetamidohexanoate Chemical and Physical Properties

Names and Identifiers

    • L-Lysine, N2-acetyl-,methyl ester
    • methyl (2S)-6-amino-2-acetamidohexanoate
    • Inchi: 1S/C9H18N2O3/c1-7(12)11-8(9(13)14-2)5-3-4-6-10/h8H,3-6,10H2,1-2H3,(H,11,12)
    • InChI Key: HHOLXTXLQMKUGJ-UHFFFAOYSA-N
    • SMILES: COC(C(NC(=O)C)CCCCN)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 8

methyl (2S)-6-amino-2-acetamidohexanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-24815087-1g
methyl (2S)-6-amino-2-acetamidohexanoate
6072-02-2
1g
$113.0 2023-09-15
Enamine
EN300-24815087-5g
methyl (2S)-6-amino-2-acetamidohexanoate
6072-02-2
5g
$359.0 2023-09-15
Enamine
EN300-24815087-10g
methyl (2S)-6-amino-2-acetamidohexanoate
6072-02-2
10g
$571.0 2023-09-15
Enamine
EN300-24815087-0.05g
methyl (2S)-6-amino-2-acetamidohexanoate
6072-02-2 95%
0.05g
$95.0 2024-06-19
Enamine
EN300-24815087-0.1g
methyl (2S)-6-amino-2-acetamidohexanoate
6072-02-2 95%
0.1g
$100.0 2024-06-19
Enamine
EN300-24815087-0.25g
methyl (2S)-6-amino-2-acetamidohexanoate
6072-02-2 95%
0.25g
$105.0 2024-06-19
Enamine
EN300-24815087-0.5g
methyl (2S)-6-amino-2-acetamidohexanoate
6072-02-2 95%
0.5g
$109.0 2024-06-19
Enamine
EN300-24815087-1.0g
methyl (2S)-6-amino-2-acetamidohexanoate
6072-02-2 95%
1.0g
$113.0 2024-06-19
Enamine
EN300-24815087-2.5g
methyl (2S)-6-amino-2-acetamidohexanoate
6072-02-2 95%
2.5g
$224.0 2024-06-19
Enamine
EN300-24815087-5.0g
methyl (2S)-6-amino-2-acetamidohexanoate
6072-02-2 95%
5.0g
$359.0 2024-06-19

Additional information on methyl (2S)-6-amino-2-acetamidohexanoate

Exploring Methyl (2S)-6-amino-2-acetamidohexanoate (CAS No. 6072-02-2): Properties, Applications, and Market Insights

Methyl (2S)-6-amino-2-acetamidohexanoate (CAS No. 6072-02-2) is a specialized amino acid derivative with significant relevance in pharmaceutical and biochemical research. This compound, often referred to as a modified lysine derivative, has garnered attention due to its unique structural properties and potential applications in drug development and peptide synthesis. The methyl ester group in its structure enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

One of the most searched questions about methyl (2S)-6-amino-2-acetamidohexanoate is its role in peptide modification. Researchers frequently explore how this compound can be used to introduce specific functional groups into peptides, thereby altering their biological activity or stability. This aligns with the growing interest in targeted drug delivery systems and bioconjugation techniques, which are hot topics in the pharmaceutical industry. The compound's chiral center (2S configuration) also makes it a subject of interest for stereoselective synthesis applications.

From a chemical perspective, methyl (2S)-6-amino-2-acetamidohexanoate exhibits intriguing properties. Its amino and acetamido functional groups allow for diverse chemical transformations, such as amide bond formation or N-acylation reactions. These characteristics make it a versatile building block for synthesizing more complex molecules. Recent studies have highlighted its potential in developing enzyme inhibitors and protease substrates, addressing the increasing demand for precision medicine solutions.

The market for amino acid derivatives like methyl (2S)-6-amino-2-acetamidohexanoate is expanding, driven by advancements in biopharmaceuticals and personalized therapeutics. Industry reports indicate a rising trend in the use of such compounds for peptide-based drug discovery, particularly in oncology and metabolic disorders. This compound's high purity grade variants are often sought after for GMP manufacturing processes, reflecting the stringent quality requirements of modern pharmaceutical production.

In the context of green chemistry and sustainable synthesis, researchers are investigating eco-friendly methods to produce methyl (2S)-6-amino-2-acetamidohexanoate. This includes exploring biocatalytic routes or microwave-assisted synthesis techniques, which align with the global push toward environmentally friendly chemical processes. Such developments respond to frequent searches about green alternatives in fine chemical synthesis.

Quality control of methyl (2S)-6-amino-2-acetamidohexanoate is another area of significant interest. Analytical methods such as HPLC purity testing and chiral separation techniques are commonly discussed in relation to this compound, addressing the pharmaceutical industry's need for high-precision characterization. The compound's storage stability and handling requirements are also frequently searched topics, especially among laboratory technicians and process chemists.

Looking ahead, the applications of methyl (2S)-6-amino-2-acetamidohexanoate may expand into emerging fields like theranostics (therapy + diagnostics) and smart biomaterials. Its structural features make it a potential candidate for developing multifunctional pharmaceutical agents that can simultaneously target diseases and provide diagnostic information. This prospect aligns with current research trends toward integrated therapeutic solutions.

For researchers working with methyl (2S)-6-amino-2-acetamidohexanoate, understanding its spectroscopic properties (NMR, IR, MS) is crucial for identification and quality verification. Many search queries focus on the compound's characteristic spectral peaks and analytical reference data, highlighting the importance of comprehensive characterization in chemical research and development.

The synthesis and application of methyl (2S)-6-amino-2-acetamidohexanoate represent an excellent example of how specialty amino acid derivatives contribute to advancing pharmaceutical science. As the demand for tailored therapeutic compounds grows, this molecule's significance in medicinal chemistry and drug design is likely to increase, making it a compound worth watching in coming years.

Recommended suppliers
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.